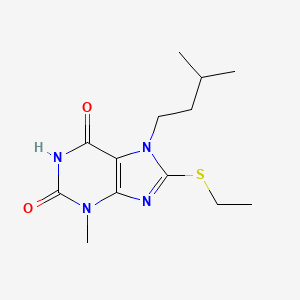
8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This could include its reactivity with various reagents, its stability under different conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications
Ionization and Methylation Reactions of Purine Derivatives
Purine-6,8-diones, a class of compounds related to the specified molecule, exhibit distinctive ionization and methylation behaviors based on their substituents. These reactions are crucial for understanding the chemical properties and potential biological applications of these compounds, including interactions with enzymes and potential roles in cellular processes (Rahat, Bergmann, & Tamir, 1974).
Biological Activities in Marine Organisms
Research on purine alkaloids isolated from marine organisms like gorgonians reveals the diversity of purine derivatives' biological activities. These compounds, including purine-6,8-diones, exhibit cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer research and therapy (Qi, Zhang, & Huang, 2008).
Antiviral Agents
Acyclic purine phosphonate analogues, related to the purine-6,8-dione structure, have been synthesized and evaluated for their antiviral properties against various viruses. The structure-activity relationships of these compounds provide insights into the design of purine-based antiviral agents, highlighting the critical role of specific substituents and structural features in their biological activity (Kim, Luh, Misco, Bronson, Hitchcock, Ghazzouli, & Martin, 1990).
SARS Coronavirus Inhibition
A novel small molecule inhibitor against the SARS coronavirus helicase, with a purine-2,6-dione core, has demonstrated the potential of purine derivatives in antiviral therapy. This compound inhibits both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase, suggesting a mechanism of action relevant to the therapeutic targeting of viral replication processes (Cho, Lee, Ahn, & Jeong, 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and disposal practices.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new methods of synthesis.
Please note that this is a general guide and the specific details would depend on the particular compound . For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a review article in a scientific journal. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. Alternatively, there are several online databases such as PubMed, SciFinder, and the Royal Society of Chemistry’s ChemSpider that you could use to find information on specific compounds. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-5-20-13-14-10-9(17(13)7-6-8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXOAGXJJDSBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

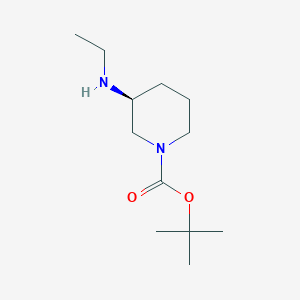
![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)
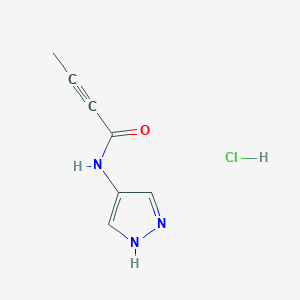
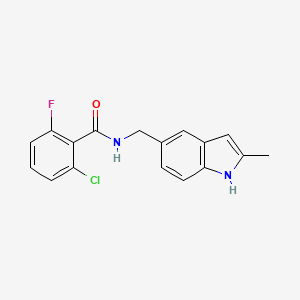
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)
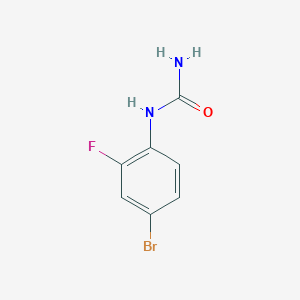
![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
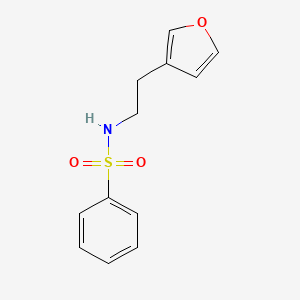
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)
![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)
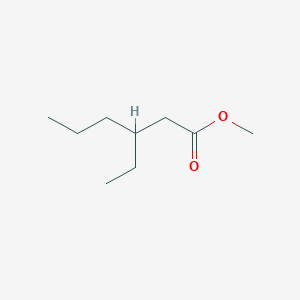
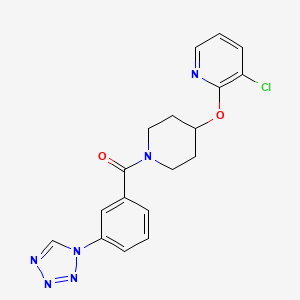
![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)